4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide
Description
4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide is a benzamide derivative featuring a sulfoximine group (λ⁶-sulfanylidene) at the amide nitrogen. The sulfoximine moiety consists of a sulfur atom in the +6 oxidation state, bonded to dimethylamino, methyl, and oxo groups. The benzamide core includes a 4-amino substituent, contributing to its electronic and steric properties.
Propriétés
IUPAC Name |
4-amino-N-(dimethylamino-methyl-oxo-λ6-sulfanylidene)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-13(2)16(3,15)12-10(14)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJIPBWPMFHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=O)C1=CC=C(C=C1)N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-aminobenzamide with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using advanced reactors and purification techniques. The process ensures high yield and purity, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used in the development of new chemical reactions and methodologies.
Biology: In biological research, it can be employed as a probe or inhibitor in studying enzyme activities and biochemical pathways.
Medicine: The compound has potential medicinal applications, including the development of new drugs and therapeutic agents. Its biological activity can be explored for treating various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications.
Mécanisme D'action
The mechanism by which 4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a) N-(Dimethyl(oxo)-lambda6-sulfaneylidene)benzamide Derivatives
- 4-Chloro-N-(dimethyl(oxo)-lambda6-sulfaneylidene)benzamide (3j): Features a 4-chloro substituent on the benzamide ring.
- 4-Methyl-N-(dimethyl(oxo)-lambda6-sulfaneylidene)benzamide (3k) : The 4-methyl group introduces electron-donating effects, which may improve solubility compared to the chloro analog .
- N-[Dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide (CAS 3532-32-9) : A nitro group at position 3 creates strong electron-withdrawing effects, influencing resonance stabilization and reactivity .
b) 4-Amino-Benzamide Derivatives
- 4-Amino-N-(2-chlorobenzyl)benzamide (11): Lacks the sulfoximine group but includes a 2-chlorobenzyl substituent. The absence of sulfur-based functional groups reduces metabolic stability but may simplify synthesis .
- N-[(2-Morpholinyl)alkyl]benzamides: These compounds, such as 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide (17), replace the sulfoximine with morpholinylalkyl groups, altering pharmacokinetic profiles and receptor interactions .
c) Sulfonamide and Sulfonic Acid Analogs
- 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid (CAS 1934507-13-7): Replaces the amide with a carboxylic acid group, significantly altering polarity and hydrogen-bonding capacity .
- 4-{[(2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzene-1-sulfonamide (6MB): Incorporates a sulfonamide and pteridinyl group, highlighting divergent biological targets compared to benzamides .
Physical and Spectroscopic Properties
| Compound Name | Melting Point (°C) | ¹H-NMR (δ, DMSO-d6) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not Reported | Not Provided | Sulfoximine, 4-amino-benzamide |
| 3j (4-Chloro analog) | Not Reported | 8.04–7.92 (m, 2H, Ar) | 4-Cl, Sulfoximine |
| 3k (4-Methyl analog) | Not Reported | 8.01–7.87 (m, 2H, Ar), 3.49 (s, 6H, CH₃) | 4-CH₃, Sulfoximine |
| 11 (4-Amino-N-(2-chlorobenzyl) | 137 | 8.56 (bt, NH), 4.48 (d, CH₂) | 2-Cl-benzyl, 4-amino |
| N-[Dimethyl(oxo)-λ⁶-Sulfanylidene]-3-nitrobenzamide | Not Reported | O=C(c1cccc(c1)N+[O-])N=S(=O)(C)C (SMILES) | 3-NO₂, Sulfoximine |
Activité Biologique
4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its structural characteristics, synthesis, and biological evaluations based on available literature.
Synthesis
The synthesis of this compound generally involves the reaction of appropriate amines with carbonyl compounds in the presence of sulfur-containing reagents. While detailed synthetic pathways specific to this compound are not extensively documented, similar compounds have been synthesized through established organic chemistry protocols involving amide bond formation and sulfur chemistry.
Inhibitory Effects on DNA Methyltransferases
Research indicates that compounds structurally related to 4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide exhibit significant inhibitory effects on DNA methyltransferases (DNMTs). For instance, derivatives of related compounds have shown potent inhibition against DNMT1, DNMT3A, and DNMT3B, which are crucial in epigenetic regulation and cancer biology. In a study evaluating similar benzamide analogs, compounds demonstrated cytotoxicity against leukemia cells with EC50 values in the micromolar range, suggesting potential therapeutic applications in oncology .
| Compound | Target Enzyme | EC50 (μM) | Efficacy (%) |
|---|---|---|---|
| Compound 12 | DNMT3A | 0.9 | 90 |
| Compound 31 | DNMT1 | 15 ± 3 | Comparable to SGI-1027 |
| Compound 31 | G9A | 28 ± 4 | Weak inhibition |
Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. For example, studies on related compounds revealed that certain derivatives could induce apoptosis in leukemia cells at concentrations comparable to established chemotherapeutics. The mechanism of action appears to involve the reactivation of silenced genes through demethylation processes facilitated by DNMT inhibition .
Case Studies
- Leukemia Cell Studies : In vitro studies demonstrated that specific derivatives of benzamide compounds significantly inhibited cell proliferation in human leukemia cell lines (e.g., KG-1), with IC50 values suggesting effective cytotoxicity. This reinforces the potential role of such compounds in cancer treatment strategies focused on epigenetic modulation.
- Epigenetic Modulation : The ability of these compounds to reactivate silenced genes by inhibiting DNMTs has been highlighted in several studies, showcasing their potential as novel agents for reversing epigenetic changes associated with malignancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
